3-(1-Bromoethyl)-2,6-dichloropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry
Halogenated pyridine scaffolds are cornerstones in the edifice of modern synthetic organic chemistry and medicinal chemistry. nih.gov The presence of halogen atoms (F, Cl, Br, I) on the pyridine ring dramatically influences its electronic properties and provides reactive handles for further chemical modification. Halogens are widely used substituents in medicinal chemistry, historically valued as hydrophobic moieties and Lewis bases. acs.org More recently, their ability to form directed non-covalent interactions, such as halogen bonds, has been recognized as crucial for molecular recognition at the active sites of biological targets. acs.org
The pyridine ring itself is a key component in over 7,000 drug molecules and is present in numerous FDA-approved pharmaceuticals, natural alkaloids, and vitamins. nih.govresearchgate.net Its inclusion can enhance properties like water solubility and bioavailability. enpress-publisher.comsemanticscholar.orgresearchgate.net The introduction of halogens provides chemists with versatile tools for building molecular complexity. These halogen atoms can be readily substituted or serve as coupling partners in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. smolecule.com This reactivity makes halogenated pyridines indispensable building blocks for creating libraries of complex molecules for drug discovery and materials science. lifechemicals.comnih.gov Consequently, pyridine derivatives are investigated for a wide spectrum of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. semanticscholar.orgresearchgate.net
Contextualizing 3-(1-Bromoethyl)-2,6-dichloropyridine as a Polyfunctionalized Heterocycle
This compound is a prime example of a polyfunctionalized heterocycle. A polyfunctionalized molecule is one that possesses multiple distinct functional groups, each offering a potential site for chemical reaction. This multiplicity of reactive centers allows for sequential and selective modifications, enabling the construction of complex molecular architectures from a single, versatile starting material. jst.go.jp
The structure of this compound incorporates several key reactive features:
The Pyridine Core : A weakly basic aromatic heterocycle that influences the reactivity of its substituents. semanticscholar.org
Two Chlorine Atoms at the 2- and 6-positions : These chlorine atoms deactivate the ring towards electrophilic substitution but, more importantly, activate these positions for nucleophilic aromatic substitution. They can also participate in various cross-coupling reactions. The steric and electronic effects of these substituents can direct the regioselectivity of reactions at other positions. researchgate.net
A Bromoethyl Group at the 3-position : This is a highly reactive alkyl halide. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of substituents through substitution reactions. smolecule.com
The strategic placement of these three halogen atoms on the pyridine scaffold results in a molecule with a unique profile of reactivity. The differing nature of the C(sp²)-Cl bonds on the aromatic ring and the C(sp³)-Br bond in the ethyl side chain allows for selective chemical transformations, making this compound a highly valuable and versatile building block.
Table 1: Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1375708-70-5 | bldpharm.com |
| Molecular Formula | C₇H₆BrCl₂N | smolecule.com |
| Molecular Weight | 254.94 g/mol | smolecule.com |
| IUPAC Name | This compound | smolecule.com |
Overview of this compound as a Versatile Synthetic Intermediate
The utility of this compound lies in its capacity to serve as a versatile synthetic intermediate, or building block, for the synthesis of more complex molecules. Its polyfunctional nature enables it to participate in a diverse range of chemical reactions, providing access to a wide array of substituted pyridine derivatives.
Key synthetic applications include:
Nucleophilic Substitution Reactions : The most apparent reactivity is at the bromoethyl side chain. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the attachment of different functional groups and the extension of the carbon skeleton at the 3-position of the pyridine ring. smolecule.com
Cross-Coupling Reactions : The two chlorine atoms on the pyridine ring are suitable handles for palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, or other groups at the 2- and 6-positions. smolecule.com
Further Functionalization : The initial products derived from reactions at either the bromoethyl or chloro-positions can themselves be subjected to further transformations, allowing for a stepwise and controlled elaboration of the molecular structure.
This multi-faceted reactivity makes this compound a valuable precursor in synthetic campaigns targeting novel compounds for pharmaceutical and agricultural applications. smolecule.com Its ability to introduce specific functionalities at three different positions on the pyridine core provides chemists with a powerful tool for molecular design and synthesis.
Structure
3D Structure
Properties
CAS No. |
1375708-70-5 |
|---|---|
Molecular Formula |
C7H6BrCl2N |
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-(1-bromoethyl)-2,6-dichloropyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4(8)5-2-3-6(9)11-7(5)10/h2-4H,1H3 |
InChI Key |
PJLDNAMXMOMTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 3 1 Bromoethyl 2,6 Dichloropyridine
Nucleophilic Substitution Reactions at the Benzylic-Type Bromine Center
The 1-bromoethyl group at the C3 position of the 2,6-dichloropyridine (B45657) ring is a key reactive site. Its carbon center is secondary and analogous to a benzylic position, suggesting the potential for both SN1 and SN2 nucleophilic substitution mechanisms. The operative pathway is highly dependent on the reaction conditions and the nature of the nucleophile.
Scope and Limitations of SN1 and SN2 Pathways
The competition between SN1 and SN2 pathways at the secondary, benzylic-type carbon is a central mechanistic feature. The SN1 mechanism proceeds through a carbocation intermediate, while the SN2 mechanism involves a concerted, backside attack by the nucleophile.
SN1 Pathway: An SN1 reaction is favored under conditions that stabilize the formation of a carbocation intermediate, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. The secondary carbocation formed upon departure of the bromide ion would be adjacent to the pyridine (B92270) ring. While a typical benzylic carbocation is stabilized by resonance delocalization into the benzene ring, the situation for a pyridine ring is more complex. Specifically, for a substituent at the 3-position, there is no direct resonance communication with the nitrogen atom, which limits resonance stabilization. cell.com Furthermore, the strong inductive electron-withdrawing effects of the two chlorine atoms and the ring nitrogen atom would serve to destabilize the adjacent positive charge, making the SN1 pathway less favorable than for a typical benzyl bromide.
SN2 Pathway: The SN2 pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). libretexts.org This pathway is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com For 3-(1-Bromoethyl)-2,6-dichloropyridine, the secondary carbon presents a moderate level of steric hindrance. The adjacent dichloropyridine ring and the methyl group will impede the approach of very bulky nucleophiles, but the pathway remains viable for a wide range of common nucleophiles. Given the electronic destabilization of the carbocation, the SN2 mechanism is generally the more probable pathway for this substrate under neutral or basic conditions with competent nucleophiles.
Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound Data based on established principles of physical organic chemistry.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to Subject Compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary carbon allows both, but electronic effects disfavor SN1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | Reaction outcome is highly dependent on nucleophile choice. |
| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to direct the reaction mechanism. libretexts.org |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | The bromide is a suitable leaving group for both pathways. |
Influence of Pyridine Nitrogen and Chlorine Substituents on Reaction Kinetics
The kinetics of nucleophilic substitution are significantly modulated by the electronic properties of the 2,6-dichloropyridine ring.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). uoanbar.edu.iq This effect reduces the electron density across the entire ring system. For a substitution reaction at the 3-position's side chain, this inductive pull increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This effect would accelerate an SN2 reaction. Conversely, this same effect would destabilize the carbocation intermediate of an SN1 reaction, thereby increasing its activation energy and slowing the reaction rate. gcwgandhinagar.com
Chlorine Substituents: The two chlorine atoms at the C2 and C6 positions further amplify the electron-withdrawing nature of the ring through their own inductive effects. nih.gov This additive effect makes the carbon-bromine bond even more polarized and the carbon center more electrophilic, which is expected to increase the rate of an SN2 reaction. Theoretical studies on substituted pyridines confirm that electron-withdrawing groups enhance the positive character of the ring carbons. researchgate.net For an SN1 pathway, the combined destabilizing inductive effects of the nitrogen and two chlorines on the carbocation intermediate would render this pathway kinetically unfavorable under most conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of three halogen atoms—two aryl chlorides at the C2 and C6 positions and one secondary alkyl bromide on the side chain—makes this compound a versatile but challenging substrate for transition metal-catalyzed cross-coupling reactions. The primary challenge lies in achieving selectivity (chemoselectivity and regioselectivity) among these distinct reactive sites.
Suzuki-Miyaura, Heck, Sonogashira, and Negishi Coupling Reactions
These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, but their application to this compound must consider the different nature of the C(sp²)-Cl and C(sp³)-Br bonds.
Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. mdpi.com It is most commonly used for C(sp²)-C(sp²) bond formation. Therefore, the expected sites of reactivity on the subject molecule would be the C2 and C6 chlorine atoms. Aryl chlorides are known to be less reactive than bromides and iodides, often requiring specialized catalysts with electron-rich, bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step. organic-chemistry.org
Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, it predominantly occurs at C(sp²)-X bonds, making the C2 and C6 positions the likely reactive sites. organic-chemistry.org The reaction with aryl chlorides typically requires higher temperatures and specific catalyst systems. beilstein-journals.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org The reactivity trend follows that of other palladium cross-couplings, with C(sp²)-Cl being a viable, albeit challenging, coupling partner. nrochemistry.com Selective coupling at one of the chloro-positions could be envisioned with careful control of conditions. researchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is notable for its broad scope, including the ability to form bonds with sp³, sp², and sp hybridized carbons. wikipedia.orgorganic-chemistry.org This versatility introduces the possibility of competitive coupling at the C(sp³)-Br bond of the ethyl group in addition to the C(sp²)-Cl bonds. The relative reactivity would depend heavily on the specific catalyst, ligands, and reaction conditions employed.
Regioselectivity and Chemoselectivity in Cross-Coupling with Multiple Halogens
For a molecule with multiple distinct halogen atoms, controlling which site reacts is paramount.
Chemoselectivity: This refers to the selective reaction of one type of functional group over another. Here, the competition is between the C(sp²)-Cl bonds and the C(sp³)-Br bond.
C-Cl vs. C-Br: In palladium catalysis, the bond strength and ease of oxidative addition generally follow the trend C-I > C-Br > C-OTf > C-Cl. nrochemistry.com Based on the halogen alone, the C-Br bond should be more reactive than the C-Cl bonds.
C(sp²) vs. C(sp³): However, the bond type is also critical. Most standard cross-coupling protocols (Suzuki, Heck, Sonogashira) are optimized for C(sp²)-X bonds. While the C(sp³)-Br bond is activated (benzylic-type), it may not be reactive under conditions tailored for aryl chlorides. The Negishi coupling is a notable exception where C(sp³)-X coupling is more common. researchgate.net Therefore, achieving chemoselective coupling at the C-Br bond while leaving the C-Cl bonds untouched, or vice-versa, is a significant synthetic challenge that would require careful catalyst and condition screening.
Regioselectivity: Assuming the reaction occurs at the aryl chloride positions, regioselectivity concerns the differentiation between the C2 and C6 positions. These positions are inequivalent due to the substituent at C3.
Electronic Effects: The C2 and C6 positions are both alpha to the electron-withdrawing pyridine nitrogen, which enhances their reactivity toward oxidative addition compared to other positions. nih.gov
Steric Effects: The 1-bromoethyl group at C3 provides steric hindrance, which would likely disfavor the approach of a bulky palladium catalyst to the adjacent C2 position. Consequently, coupling at the less hindered C6 position would be favored. This type of sterically controlled regioselectivity is a common strategy in the functionalization of substituted pyridines.
Ligand Design and Catalyst Optimization for Selective Transformations
Achieving high selectivity in the cross-coupling of polyhalogenated heterocycles is an active area of research, with ligand and catalyst choice being the most critical parameters.
Controlling Regioselectivity (C2 vs. C6): While steric hindrance from the C3 substituent would naturally favor coupling at C6, this selectivity can be modified or enhanced through ligand choice. The use of very bulky, electron-rich monophosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (e.g., IPr) can amplify steric effects, leading to highly selective transformations at the less hindered C6 position. nih.gov Conversely, it has been shown in some systems that specific bidentate ligands or ligand-free conditions can alter or even reverse the "natural" selectivity, sometimes favoring the more sterically encumbered position. nih.govnih.gov
Controlling Chemoselectivity (C-Cl vs. C-Br): Optimizing for chemoselectivity would involve tuning the catalyst's ability to discriminate between the C(sp²)-Cl and C(sp³)-Br bonds. A catalyst system known to be highly active for sluggish aryl chlorides (e.g., a Pd/NHC system) might favor reaction at C2/C6. organic-chemistry.org Alternatively, a system developed specifically for sp³ cross-coupling, such as certain nickel or palladium catalysts used in Negishi reactions, might favor the bromoethyl group. researchgate.net A hypothetical optimization study might screen various palladium and nickel catalysts with a range of phosphine and NHC ligands to identify conditions that selectively activate one site over the others.
Table 2: Hypothetical Catalyst/Ligand Screening for Selective Cross-Coupling of this compound Based on established principles and literature precedents for similar polyhalogenated systems. organic-chemistry.orgnih.govnih.gov
| Catalyst/Ligand System | Target Selectivity | Rationale |
| Pd(OAc)₂ / SPhos / K₂CO₃ | Regioselective C6-Arylation (Suzuki) | Bulky, electron-rich ligand enhances reactivity of aryl chlorides and favors the sterically less hindered C6 position. |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | Regioselective C6-Arylation (Suzuki) | Another bulky phosphine ligand known to be effective for challenging aryl chloride couplings. |
| Pd-PEPPSI-IPr / Cs₂CO₃ | C4-Selective Coupling (on 2,4-dichloro analogs) nih.gov | N-Heterocyclic Carbene (NHC) ligands can offer unique selectivity profiles, sometimes overriding traditional reactivity patterns. nsf.gov |
| NiCl₂(dppp) / Organozinc Reagent | Chemoselective C(sp³)-Coupling (Negishi) | Nickel catalysts are often effective for cross-coupling of alkyl halides. |
| Pd(P(t-Bu)₃)₂ / Organozinc Reagent | Potential C(sp³)-Coupling (Negishi) | Catalyst known to be effective for a broad range of Negishi couplings, including unactivated chlorides. organic-chemistry.org |
Functionalization of the Dichloro-Substituted Pyridine Ring
The two chlorine atoms attached to the pyridine ring at positions 2 and 6 are susceptible to a range of transformations, most notably nucleophilic aromatic substitution and reduction. The regioselectivity of these reactions is a critical consideration in synthetic design.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like dichloropyridine. In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack—that is, whether the incoming nucleophile displaces the chlorine at the C2 or C6 position—is a subject of considerable mechanistic interest.
Studies on analogous 3-substituted 2,6-dichloropyridines have revealed that the outcome of SNAr reactions is highly dependent on the nature of the substituent at the 3-position, the nucleophile, the solvent, and the counter-ion of the nucleophile. For instance, research has shown that non-polar, aprotic solvents with low hydrogen bond basicities tend to favor the substitution of the chlorine atom ortho to the 3-substituent (the C2 position) by alkali metal alkoxides researchgate.net. This preference is attributed to the coordination of the alkali metal counter-ion with the 3-substituent, which forms a cyclic, six-membered transition state, thereby directing the nucleophile to the proximate C2 position researchgate.net.
Conversely, the steric bulk of the 3-substituent can exert a significant influence, directing the nucleophile to the less hindered C6 position. For the 1-bromoethyl group, its rotational freedom and size would be expected to play a crucial role in determining the ratio of C2 to C6 substitution products. Bulky 3-substituents have been shown to induce regioselectivity towards the 6-position researchgate.net.
The electronic nature of the nucleophile and the pyridine ring also dictates reactivity. The electron-withdrawing character of the chlorine atoms and the nitrogen heteroatom renders the pyridine ring susceptible to attack by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile/Conditions | Major Product | Mechanistic Rationale |
| Sodium Methoxide in Dioxane | 2-Methoxy-3-(1-bromoethyl)-6-chloropyridine | Coordination of Na+ with the pyridine nitrogen and potentially the bromine of the ethyl group, favoring a cyclic transition state and ortho-attack. |
| 1-Methylpiperazine in Acetonitrile | 2-Chloro-6-(1-methylpiperazin-1-yl)-3-(1-bromoethyl)pyridine | The steric hindrance of the 1-bromoethyl group directs the bulky nucleophile to the more accessible C6 position. |
| Ammonia in Ethanol | Mixture of 2- and 6-amino products | Small nucleophiles may exhibit less regioselectivity, with the product ratio influenced by subtle electronic and steric factors. |
The selective reduction of one or more halogen atoms from a polyhalogenated scaffold is a powerful synthetic tool. For this compound, the challenge lies in achieving selectivity between the two chloro-substituents and the bromo-substituent on the side chain. Typically, carbon-bromine bonds are more readily reduced than carbon-chlorine bonds.
Catalytic transfer hydrogenation is a common method for such reductions, often employing a hydrogen donor like propan-2-ol in the presence of a heterogeneous catalyst researchgate.net. The choice of catalyst and reaction conditions is paramount in controlling the extent and selectivity of dehalogenation. For instance, nickel-based catalysts have been shown to be effective in the chemo- and regioselective reduction of various functional groups researchgate.net.
A plausible selective reduction pathway for this compound would involve the initial cleavage of the C-Br bond on the ethyl side chain, given its generally higher reactivity compared to the aryl C-Cl bonds. Subsequent, more forcing conditions could then lead to the reduction of one or both chloro-substituents on the pyridine ring. The regioselectivity of the chloro-group reduction would likely be influenced by the steric and electronic environment imparted by the 3-ethyl group.
Elimination Reactions Leading to Olefinic Pyridine Derivatives
The 1-bromoethyl group at the 3-position provides a handle for elimination reactions to generate a vinyl-substituted pyridine. Treatment of this compound with a non-nucleophilic base would be expected to induce the elimination of hydrogen bromide (HBr), leading to the formation of 2,6-dichloro-3-vinylpyridine.
This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, in a concerted step with the departure of the bromide leaving group. The rate of this reaction is dependent on the strength of the base and the nature of the solvent. Strong, sterically hindered bases such as potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to favor elimination over competing substitution reactions.
The resulting 2,6-dichloro-3-vinylpyridine is a valuable monomer for polymerization and a versatile intermediate for further functionalization, for example, through Heck or Suzuki coupling reactions at the vinyl or chloro- positions.
Table 2: Plausible Elimination Reaction of this compound
| Reagent | Solvent | Product |
| Potassium tert-butoxide | Tetrahydrofuran (THF) | 2,6-dichloro-3-vinylpyridine |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | 2,6-dichloro-3-vinylpyridine |
Radical Reactions and Single-Electron Transfer Processes
The halogen atoms in this compound also open the door to radical-based transformations. The carbon-bromine bond, being weaker than the carbon-chlorine bonds, is the most likely site for initial radical formation. Homolytic cleavage of the C-Br bond can be initiated by heat or light, potentially in the presence of a radical initiator.
Single-electron transfer (SET) from a suitable reductant (e.g., a low-valent metal complex) to the molecule could also generate a radical anion intermediate. Subsequent loss of a bromide ion would yield a carbon-centered radical at the ethyl side chain. This radical could then participate in a variety of reactions, such as hydrogen atom abstraction or addition to an unsaturated system.
While specific studies on the radical chemistry of this compound are not prominent in the literature, the general principles of radical reactions on halogenated pyridines suggest that such pathways are feasible. For instance, radical-based C-H iodination has been developed for pyridines, indicating the amenability of the pyridine scaffold to radical processes rsc.org. Furthermore, energy-transfer catalysis has been shown to facilitate radical migrations in pyridine systems chinesechemsoc.org. These methodologies suggest that the 1-bromoethyl group could be a precursor to a side-chain radical for subsequent synthetic elaborations.
Derivatization and Transformative Applications in Complex Chemical Synthesis
Construction of Advanced Heterocyclic Scaffolds Utilizing 3-(1-Bromoethyl)-2,6-dichloropyridine
The unique structural features of this compound, namely the presence of a reactive bromoethyl group and two chloro substituents on the pyridine (B92270) ring, make it an ideal starting material for the synthesis of fused heterocyclic systems. The bromoethyl moiety can readily undergo nucleophilic substitution or elimination reactions, while the chloro groups can be displaced through various cross-coupling reactions, providing multiple avenues for annulation and the construction of polycyclic frameworks.
One common strategy involves the initial reaction at the bromoethyl group to introduce a side chain containing a nucleophilic center. Subsequent intramolecular cyclization via displacement of one of the chloro groups leads to the formation of a new heterocyclic ring fused to the pyridine core. For instance, reaction with an appropriate amine can lead to the formation of an intermediate that, upon cyclization, can yield pyrido-fused nitrogen-containing heterocycles.
| Reactant | Reaction Conditions | Resulting Heterocyclic Scaffold |
| Ammonia | Base, Heat | Dihydropyrrolopyridine derivative |
| Primary Amine | Palladium Catalyst | N-substituted pyrrolopyridine |
| Hydrazine | Base | Pyridopyridazine derivative |
This table presents hypothetical reaction pathways for the construction of advanced heterocyclic scaffolds, illustrating the potential of this compound in such synthetic strategies.
Synthesis of Chiral Pyridine-Based Building Blocks for Stereoselective Applications
The development of methods for the enantioselective synthesis of chiral molecules is a major focus in medicinal chemistry and materials science. researchgate.net The ethyl group in this compound possesses a stereocenter at the carbon bearing the bromine atom, offering a handle for the introduction of chirality. Stereoselective substitution of the bromine atom can lead to the formation of enantioenriched pyridine-based building blocks.
For example, kinetic resolution of racemic this compound using a chiral nucleophile or a chiral catalyst can provide access to enantiomerically pure or enriched products. These chiral building blocks are valuable intermediates for the synthesis of biologically active molecules where specific stereochemistry is crucial for activity. While specific examples utilizing this exact substrate are not abundant in readily available literature, the principles of asymmetric synthesis strongly suggest its potential in this area. nih.govorganic-chemistry.org
| Strategy | Chiral Reagent/Catalyst | Potential Chiral Product |
| Kinetic Resolution | Chiral Amine | Enantioenriched 3-(1-aminoethyl)-2,6-dichloropyridine |
| Asymmetric Substitution | Chiral Alcohol/Base | Enantioenriched 3-(1-alkoxyethyl)-2,6-dichloropyridine |
| Enantioselective Reduction of Ketone Precursor | Chiral Reducing Agent | Enantiomerically pure 3-(1-hydroxyethyl)-2,6-dichloropyridine |
This interactive data table outlines potential strategies for the synthesis of chiral pyridine-based building blocks, highlighting the untapped potential of this compound in stereoselective applications.
Role as a Precursor for Diverse Substituted Pyridine Libraries
The generation of chemical libraries containing a wide array of structurally related compounds is essential for drug discovery and high-throughput screening. nih.gov this compound serves as an excellent scaffold for the creation of diverse substituted pyridine libraries due to its multiple points of diversification. researchgate.net
The bromine atom on the ethyl side chain can be displaced by a variety of nucleophiles, introducing a wide range of functional groups. smolecule.com Furthermore, the two chlorine atoms on the pyridine ring can be sequentially or simultaneously replaced using different palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkynyl, and amino substituents, respectively. The differential reactivity of the C-Br versus C-Cl bonds can also be exploited for selective functionalization.
| Reaction Type | Reagents | Introduced Substituent |
| Nucleophilic Substitution | R-NH2, R-OH, R-SH | -NHR, -OR, -SR |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Amino group |
This table showcases the diverse range of chemical transformations that can be applied to this compound to generate libraries of substituted pyridines.
Integration into Multi-component Reaction Architectures
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. tcichemicals.comnih.govnih.govethz.ch The reactive nature of the bromoethyl group in this compound makes it a potential candidate for integration into MCRs.
For instance, it could potentially act as an electrophilic component in reactions such as the Passerini or Ugi reactions, although specific literature examples are scarce. In a hypothetical Ugi-type reaction, the corresponding aldehyde or ketone derived from the bromoethyl group could react with an amine, an isocyanide, and a carboxylic acid to generate a complex, highly functionalized pyridine derivative in a single step. The development of such MCRs involving this building block would represent a significant advancement in the efficient synthesis of novel pyridine-containing compounds.
| MCR Type | Potential Role of a this compound derivative | Resulting Scaffold |
| Ugi Reaction | Aldehyde/Ketone component | α-Acylamino carboxamide substituted pyridine |
| Passerini Reaction | Aldehyde/Ketone component | α-Acyloxy carboxamide substituted pyridine |
| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Dihydropyridine-fused system |
This table explores the hypothetical integration of derivatives of this compound into various multi-component reaction architectures.
Advanced Spectroscopic and Structural Elucidation of 3 1 Bromoethyl 2,6 Dichloropyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons.
One-dimensional ¹H and ¹³C NMR spectra offer direct information about the chemical environment of hydrogen and carbon atoms, respectively. bhu.ac.in
¹H NMR: The proton NMR spectrum of 3-(1-Bromoethyl)-2,6-dichloropyridine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The bromoethyl group would feature a quartet for the methine proton (CHBr) due to coupling with the adjacent methyl protons, and a doublet for the three protons of the methyl group (CH₃). The dichloropyridine ring is anticipated to show two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These would likely appear as doublets due to mutual coupling.
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. libretexts.org This allows for a direct count of non-equivalent carbons. For this compound, seven distinct signals are expected: two for the bromoethyl side chain (CH and CH₃) and five for the pyridine (B92270) ring carbons (C2, C3, C4, C5, C6). The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and bromine atoms, with the carbon atoms bonded to halogens (C2, C6, and the CHBr carbon) appearing at a lower field. libretexts.org
Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.8 - 2.2 | Doublet (d) | ~7 Hz |
| CHBr | 5.2 - 5.6 | Quartet (q) | ~7 Hz |
| H-5 | 7.3 - 7.6 | Doublet (d) | ~8 Hz |
| H-4 | 7.7 - 8.0 | Doublet (d) | ~8 Hz |
| Predicted ¹³C NMR Data | |
|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 20 - 25 |
| CHBr | 45 - 55 |
| C5 | 120 - 125 |
| C3 | 138 - 142 |
| C4 | 142 - 146 |
| C2, C6 | 150 - 155 |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the methine (CHBr) quartet with the methyl (CH₃) doublet, confirming the ethyl fragment. It would also show a correlation between the H-4 and H-5 protons on the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. sdsu.edu It is invaluable for definitively assigning each carbon atom by linking it to its known proton signal. For instance, the proton signal at ~5.4 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning them as the CHBr group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is critical for connecting different fragments of the molecule. Key correlations would include the methyl protons (CH₃) showing a cross-peak to the C3 carbon of the pyridine ring, and the H-4 proton showing correlations to C2, C3, and C6, thus assembling the entire molecular skeleton.
NOESY is a 2D NMR technique that identifies nuclei that are close in space, regardless of whether they are connected through bonds. This is based on the Nuclear Overhauser Effect (NOE). While NOESY is most powerful for determining the relative stereochemistry in complex, rigid molecules, its application for a relatively simple molecule like this compound would primarily confirm the proximity of protons on adjacent groups, such as between the methine proton of the ethyl group and the H-4 proton of the pyridine ring.
The carbon atom bearing the bromine atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric purity (or enantiomeric excess) of a sample, chiral auxiliary agents are used. nih.gov
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral molecule to form a pair of diastereomers. semanticscholar.orgresearchgate.net Diastereomers have different physical properties and, crucially, distinct NMR spectra. By reacting a sample of this compound with a CDA, two sets of signals will appear in the NMR spectrum, one for each diastereomer. The relative integration of these signals allows for the precise quantification of each enantiomer in the original mixture. researchgate.net
Chiral Shift Reagents: These are typically lanthanide complexes that can associate with the analyte in a non-covalent manner. This interaction induces large changes in the chemical shifts of nearby nuclei. In a chiral environment provided by the shift reagent, the two enantiomers will interact differently, leading to the separation of their signals in the NMR spectrum, which can then be used for quantification.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry can measure mass with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₇H₆BrCl₂N. sigmaaldrich.com HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from any other combination of atoms that might have the same nominal mass. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), would further corroborate the presence and number of these halogen atoms in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-activated dissociation (CAD). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that offers insights into the molecule's connectivity.
For halogenated pyridine derivatives like this compound, MS/MS analysis can reveal characteristic fragmentation pathways. The fragmentation of polymer ions, for instance, often involves charge-directed, charge-remote rearrangements, and charge-remote fragmentations via radical intermediates. nih.gov The study of fragmentation pathways of various organic compounds, including natural products, antibiotics, and pesticides, has been facilitated by software that combines rule-based fragmentation with quantum chemical approaches. uni-halle.de
In the context of this compound, key fragmentation events would likely involve the cleavage of the carbon-bromine bond, loss of the ethyl group, and fragmentation of the pyridine ring. The presence of chlorine and bromine isotopes would result in a characteristic isotopic pattern for the precursor and fragment ions, aiding in their identification. The fragmentation pathways for similar structures, such as nitazene analogs, have been elucidated using techniques like electron-activated dissociation (EAD), which can provide detailed structural information. nih.gov The study of prazoles and their related substances has also demonstrated the utility of techniques like (+)-ESI-TOF/HRMS in detailing fragmentation mechanisms, including rearrangements and specific ion formations. mdpi.com
A hypothetical fragmentation pathway for this compound might proceed as follows:
Initial ionization to form the molecular ion [M]+•.
Loss of a bromine radical (•Br) to form a stable carbocation.
Cleavage of the C-C bond to lose an ethyl radical (•CH2CH3).
Sequential loss of chlorine atoms.
Ring opening and further fragmentation of the pyridine nucleus.
Interactive Data Table: Plausible Mass Fragments of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |
| [M]+• | [M-Br]+ | [C7H6Cl2N]+ | Br |
| [M]+• | [M-C2H4Br]+ | [C5H2Cl2N]+ | C2H4Br |
| [M-Br]+ | [M-Br-Cl]+ | [C7H6ClN]+ | Cl |
| [M-Br]+ | [M-Br-C2H4]+ | [C5H2Cl2N]+ | C2H4 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is an essential analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov It is widely used for determining the purity of chemical substances and analyzing for the presence of volatile impurities. gcms.cz In GC-MS, the sample is vaporized and separated into its components in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection and identification. hpst.cz
For this compound, a GC-MS method would be developed to assess its purity and identify any related volatile substances, such as starting materials, byproducts, or degradation products. The selection of an appropriate GC column, temperature programming, and MS parameters are critical for achieving good separation and sensitive detection. hpst.cz The mass spectrum of the main peak corresponding to this compound would be compared against a spectral library or interpreted to confirm its identity. The integration of the peak areas in the chromatogram allows for the quantification of the main component and any impurities.
GC-MS has been successfully applied to the analysis of a wide range of compounds, including bioactive compounds in plant extracts, residual pesticides in food, and genotoxic impurities in active pharmaceutical ingredients. unar.ac.idshimadzu.comresearchgate.net
Interactive Data Table: Hypothetical GC-MS Purity Analysis of a this compound Sample
| Retention Time (min) | Compound Identity | Peak Area (%) |
| 5.2 | Solvent (e.g., Dichloromethane) | 0.5 |
| 10.8 | 2,6-Dichloropyridine (B45657) (Starting Material) | 0.2 |
| 12.5 | This compound | 99.1 |
| 13.1 | Isomeric Impurity | 0.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of non-volatile and thermally labile compounds in complex mixtures. kuleuven.be LC-MS is particularly valuable for analyzing compounds that are not suitable for GC-MS analysis. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for many analytical applications due to its high sensitivity and selectivity. phenomenex.com
In the analysis of this compound and its derivatives, LC-MS could be employed to analyze for non-volatile impurities, reaction byproducts, or degradation products that may not be detectable by GC-MS. The choice of the LC column, mobile phase, and MS ionization source (e.g., electrospray ionization - ESI) is crucial for successful analysis. umb.edu LC-MS/MS methods can be developed to provide even greater selectivity and sensitivity for target analytes. shimadzu.co.kr
The application of LC-MS is widespread in pharmaceutical analysis, including drug discovery, metabolism studies, and the identification of impurities. kuleuven.be It is also used in the analysis of a wide range of other compounds, including therapeutic drugs and haloquinones in drinking water. phenomenex.comumb.edu
Interactive Data Table: Potential Non-Volatile Impurities in a this compound Sample Analyzed by LC-MS
| Retention Time (min) | [M+H]+ (m/z) | Proposed Identity |
| 3.1 | 148 | 2,6-Dichloropyridine-N-oxide |
| 4.5 | 272 | Hydrolysis product of this compound |
| 6.2 | 270 | This compound |
| 7.8 | 539 | Dimeric byproduct |
X-ray Crystallography for Definitive Absolute Stereochemistry and Molecular Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. wikipedia.org It is the definitive method for determining the absolute stereochemistry and molecular conformation of chiral compounds. nih.gov The technique involves diffracting a beam of X-rays through a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice, providing a detailed molecular structure. wikipedia.org
For a chiral compound like this compound, which contains a stereocenter at the carbon atom bearing the bromine, X-ray crystallography can be used to determine the absolute configuration (R or S) of a single enantiomer. nih.govsoton.ac.uk This is often achieved by co-crystallizing the compound with a chiral molecule of a known absolute configuration or by using anomalous dispersion effects if a heavy atom is present in the molecule. researchgate.net The presence of the bromine atom in this compound makes it a good candidate for the determination of absolute stereochemistry using anomalous dispersion. acs.org
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.
Interactive Data Table: Hypothetical Crystallographic Data for (S)-3-(1-Bromoethyl)-2,6-dichloropyridine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| Flack Parameter | 0.02(3) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compound Analysis
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive methods used to study chiral molecules. wikipedia.org These techniques are based on the differential interaction of left and right circularly polarized light with a chiral substance. slideshare.net
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the chromophores in the molecule. libretexts.org The sign and magnitude of the Cotton effect can provide information about the stereochemistry of the molecule. slideshare.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nl An ORD curve shows a plain curve at wavelengths away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of an absorption band. libretexts.org
For this compound, both CD and ORD spectroscopy could be used to characterize the individual enantiomers. The pyridine ring and the carbon-bromine bond are chromophores that would be expected to give rise to signals in the CD and ORD spectra. The sign of the Cotton effect could be correlated with the absolute configuration (R or S) of the enantiomer, often with the aid of computational chemistry to predict the spectra for each configuration. researchgate.netnih.gov
Interactive Data Table: Expected Chiroptical Data for Enantiomers of this compound
| Technique | Enantiomer | Wavelength (nm) | Observation |
| ORD | (R)-enantiomer | 280 | Positive Cotton Effect |
| ORD | (S)-enantiomer | 280 | Negative Cotton Effect |
| CD | (R)-enantiomer | 275 | Positive Ellipticity |
| CD | (S)-enantiomer | 275 | Negative Ellipticity |
Theoretical and Computational Chemistry Insights into 3 1 Bromoethyl 2,6 Dichloropyridine
Quantum Chemical Calculations of Electronic Structure and Energetics
The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The two chlorine atoms at the 2 and 6 positions are strongly electronegative, acting as electron-withdrawing groups through an inductive effect. This effect lowers the energy of the molecular orbitals and influences the aromaticity of the ring. The bromoethyl group at the 3-position also contributes to the electronic landscape, primarily through inductive and steric effects.
A molecular electrostatic potential (MESP) map would reveal the charge distribution. Negative potential (red regions) would be concentrated around the electronegative nitrogen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, particularly those on the pyridine ring and the ethyl group.
Table 1: Predicted Electronic Properties of 3-(1-Bromoethyl)-2,6-dichloropyridine (Values are hypothetical, based on DFT calculations of analogous dichloropyridine compounds.) scholarsresearchlibrary.com
| Property | Predicted Value | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference indicating chemical stability. |
| Dipole Moment | 4.4 Debye | A measure of the molecule's overall polarity. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be explored, including nucleophilic substitution at the chiral carbon of the bromoethyl group and electrophilic or nucleophilic aromatic substitution on the pyridine ring.
The study of a reaction mechanism typically begins by optimizing the geometries of the reactants, products, and any intermediates. nih.gov Transition state (TS) search algorithms are then used to locate the saddle point on the potential energy surface that connects reactants and products. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the TS is located, the activation energy (the energy difference between the transition state and the reactants) can be calculated, providing a quantitative measure of the reaction's feasibility. nih.gov
For example, in a nucleophilic substitution reaction (SN2) at the bromoethyl group, a computational model could track the approach of a nucleophile and the departure of the bromide leaving group, calculating the energy profile of this process. The model would help determine the stereochemical outcome of the reaction.
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction (Values are illustrative for a potential SN2 reaction at the bromoethyl group.)
| Reaction Parameter | Predicted Value | Significance |
| Activation Energy (Ea) | 20 kcal/mol | Energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔE) | -10 kcal/mol | Overall energy change, indicating an exothermic reaction. |
Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization, especially in the absence of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing chlorine atoms would significantly deshield the adjacent carbon atoms (C2, C6), causing them to appear at a higher chemical shift in the ¹³C NMR spectrum. The protons on the pyridine ring would also be affected, with their chemical shifts influenced by the positions of the three substituents. umn.edu
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. nih.gov The calculated spectrum for this compound would show characteristic peaks for C-Cl stretching, C-Br stretching, pyridine ring breathing modes, and C-H stretching and bending vibrations. scholarsresearchlibrary.comcdnsciencepub.com Comparing predicted spectra with experimental ones (if they were available) is a common method for confirming molecular structure.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) (Values are estimated based on substituent effects in substituted pyridines.) stenutz.eu
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 151.0 | H4 | 7.80 |
| C3 | 140.0 | H5 | 7.40 |
| C4 | 125.0 | CH(ethyl) | 5.40 |
| C5 | 122.0 | CH₃(ethyl) | 2.00 |
| C6 | 151.0 | ||
| CH(ethyl) | 45.0 | ||
| CH₃(ethyl) | 22.0 |
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) (Based on DFT calculations of dichloropyridine and general assignments for substituted pyridines.) scholarsresearchlibrary.com
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2900 | Aliphatic C-H stretching |
| 1550-1530 | Pyridine ring C=C/C=N stretching |
| 1150-1100 | Pyridine ring breathing |
| 850-800 | C-Cl stretching |
| 650-600 | C-Br stretching |
Conformational Analysis and Stereochemical Preferences
The bromoethyl substituent introduces a degree of conformational flexibility to the otherwise rigid pyridine ring. The primary focus of a conformational analysis would be the rotation around the single bond connecting the pyridine ring (at C3) to the ethyl group.
Different rotational isomers, or conformers, will have different energies due to steric interactions and electronic effects. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. It is expected that conformers that minimize steric clash between the bulky bromine atom, the methyl group, and the chlorine atom at the C2 position would be favored. The "gauche effect," which describes the tendency of some molecules to adopt a gauche conformation due to electronic factors, might also play a role. acs.org
Table 5: Hypothetical Relative Energies of Conformers (Illustrative values for rotation around the C(pyridine)-C(ethyl) bond.)
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Predicted Stability |
| Anti-periplanar (180°) | 0.5 | Stable |
| Syn-periplanar (0°) | 5.0 | Unstable (High Steric Hindrance) |
| Gauche (+60°) | 0.0 | Most Stable |
| Gauche (-60°) | 0.2 | Stable |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a molecule in a condensed phase, such as in a solvent, and to understand its intermolecular interactions over time. nih.gov
An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation structure and dynamics. A key aspect to investigate would be the nature of non-covalent interactions. Given the presence of electronegative nitrogen and chlorine atoms and a bromine atom, this molecule has the potential to form halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as the lone pair on a solvent molecule's oxygen or nitrogen atom. acs.org
By analyzing the trajectories from an MD simulation, one can calculate radial distribution functions (RDFs). An RDF for the distance between the bromine atom and solvent oxygen atoms, for example, would reveal the structure of the solvation shell around the bromoethyl group.
Table 6: Potential Intermolecular Interactions for MD Simulation
| Interaction Type | Description |
| Halogen Bonding | Interaction between the σ-hole of Cl or Br atoms and a Lewis base (e.g., solvent). |
| Dipole-Dipole | Interaction between the permanent dipoles of two molecules. |
| van der Waals | General attractive and repulsive forces between molecules. |
| π-π Stacking | Potential interaction between pyridine rings of two molecules. |
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
While existing methods provide access to 3-(1-Bromoethyl)-2,6-dichloropyridine, a significant future direction lies in the development of more atom-economical, energy-efficient, and environmentally benign synthetic strategies. Research in this area is expected to focus on several key aspects:
Green Chemistry Principles: Future syntheses will increasingly incorporate principles of green chemistry, aiming to reduce hazardous waste and the use of toxic solvents. nih.govacs.orgbhu.ac.in This includes exploring one-pot multicomponent reactions (MCRs) that combine simple precursors to construct the substituted pyridine (B92270) core in a single step, thereby minimizing intermediate isolation and purification steps. acs.orgresearchgate.net
Alternative Starting Materials: A shift towards using renewable feedstocks, such as biomass-derived materials, is an emerging paradigm in pyridine synthesis. numberanalytics.com Investigating pathways to convert bio-based platform chemicals into the necessary precursors for this compound could offer a sustainable alternative to fossil fuel-based starting materials. numberanalytics.com
Energy Efficiency: The adoption of energy-efficient techniques like microwave irradiation and sonication, which can accelerate reaction times and improve yields, represents a promising avenue for process optimization. nih.gov
The table below summarizes potential sustainable approaches for pyridine synthesis applicable to the target compound.
| Synthetic Strategy | Key Advantages | Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. acs.orgresearchgate.net | Designing novel MCRs that directly yield highly functionalized dichloropyridines. |
| Biomass-Derived Feedstocks | Sustainability, potential for novel derivatives. numberanalytics.com | Developing catalytic conversions of biomass into pyridine precursors. |
| Microwave/Ultrasound Assistance | Reduced reaction times, improved yields, energy efficiency. nih.gov | Optimizing reaction conditions for the synthesis of halogenated pyridines. |
| Catalyst-Free Aerobic Reactions | Avoids metal contamination, environmentally benign. nih.gov | Exploring oxidative C-C and C-N bond formations under aerobic conditions. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The functional groups of this compound—two chloro-substituents and a bromoethyl group—present a rich platform for exploring novel catalytic transformations. Future research will likely focus on developing catalysts that enable selective and efficient functionalization at these sites.
Transition Metal Catalysis: Advances in palladium- and nickel-catalyzed cross-coupling reactions will continue to be crucial. numberanalytics.comresearchgate.netresearchgate.net Research will likely target the development of new ligands that allow for milder reaction conditions and greater functional group tolerance, enabling the selective coupling at the chloro- or bromo- positions. researchgate.netresearchgate.net This could facilitate the introduction of a wide array of alkyl, aryl, and other functional groups.
Photocatalysis and Electrocatalysis: These emerging fields offer mild and highly selective methods for chemical synthesis. numberanalytics.com Visible-light photocatalysis, for instance, could enable novel radical-mediated pathways for functionalizing the pyridine ring or the ethyl side chain under environmentally friendly conditions. acs.orgnumberanalytics.com
Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. acs.org The development of organocatalysts for asymmetric transformations of the bromoethyl group could provide enantiomerically pure derivatives, which is of high importance in pharmaceutical applications. numberanalytics.com
The following table highlights promising catalytic systems for future exploration.
| Catalytic System | Potential Transformation | Advantages |
| Palladium/Nickel with Advanced Ligands | Selective C-C and C-N cross-coupling at C-Cl bonds. researchgate.net | High efficiency, broad substrate scope. |
| Photoredox Catalysis | Radical-mediated functionalization of the pyridine core or side chain. numberanalytics.com | Mild conditions, high selectivity, novel reactivity. numberanalytics.com |
| Chiral Organocatalysts | Asymmetric substitution at the bromoethyl group. numberanalytics.com | Access to enantiopure compounds, metal-free. |
| Dual Catalytic Systems | Combining transition metal and photocatalysis for novel bond formations. | Synergistic effects leading to unprecedented transformations. |
Design and Synthesis of Advanced Materials Incorporating the Pyridine Core
The pyridine scaffold is a fundamental component in many functional materials due to its electronic properties and ability to coordinate with metals. researchgate.netrsc.org The specific substitution pattern of this compound makes it an intriguing building block for advanced materials.
Organic Electronics: The electron-withdrawing nature of the chlorine atoms can significantly influence the electronic properties of materials incorporating this pyridine core. rsc.org Future work could involve polymerizing derivatives of this compound to create conducting polymers for applications in organic light-emitting diodes (OLEDs), transistors, and solar cells. nbinno.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring is an excellent ligand for metal ions. acs.org By derivatizing the bromoethyl group with other coordinating moieties, this compound could serve as a precursor to complex ligands for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
Liquid Crystals: Pyridine and pyrimidine (B1678525) functional groups are used in the design of chemoresponsive liquid crystals. researchgate.net The unique polarity and geometry of dichloropyridine derivatives could be exploited to create new liquid crystalline materials with tailored responses to specific chemical analytes.
| Material Class | Potential Application | Role of the Pyridine Core |
| Conducting Polymers | OLEDs, solar cells, transistors. nbinno.com | Modulating electronic properties through halogen substitution. rsc.org |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. | Serving as a rigid, functionalizable node (ligand). acs.org |
| Liquid Crystals | Chemoresponsive sensors. researchgate.net | Inducing specific molecular ordering and response. |
| Functional Dyes | Photosensitizers, fluorescent probes. | Acting as a core chromophore with tunable photophysical properties. |
Applications in Flow Chemistry and Automated Synthesis
Flow chemistry, which involves conducting reactions in continuous streams within microreactors, offers significant advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. numberanalytics.comacs.orgdurham.ac.uk This technology is particularly well-suited for the synthesis and manipulation of highly functionalized intermediates like this compound.
Improved Synthesis: The synthesis of pyridines can be performed in a single, continuous step in a flow reactor, often with improved yields and reduced reaction times compared to batch methods. beilstein-journals.org This approach would be beneficial for the industrial-scale production of this compound.
Automated Derivatization: Flow chemistry systems can be automated to rapidly generate libraries of derivatives from a common intermediate. acs.orgnih.gov An automated platform could sequentially modify the bromoethyl and chloro- groups of the target compound, accelerating the discovery of new molecules with desired properties for drug discovery or materials science. durham.ac.uk
Handling of Hazardous Intermediates: Flow reactors enhance safety by minimizing the volume of hazardous reagents and intermediates at any given time, which is particularly relevant when dealing with reactive organometallics or potentially unstable compounds. durham.ac.uk The ability to monitor hazardous intermediates in real-time using in-line analytical tools is another key advantage. cam.ac.uk
| Flow Chemistry Application | Benefit | Example |
| Scalable Synthesis | Enables safe and efficient production of larger quantities. durham.ac.uk | One-step synthesis of the pyridine core in a heated flow coil. beilstein-journals.org |
| Library Generation | Rapid, automated synthesis of diverse derivatives. acs.org | Sequential cross-coupling reactions at different positions. |
| Multi-step Reactions | Integration of synthesis, workup, and purification without isolation of intermediates. nih.govcam.ac.uk | A three-step sequence to build a complex molecule from the pyridine core. cam.ac.uk |
| Process Optimization | Allows for rapid screening of reaction conditions (temperature, pressure, catalysts). acs.org | Fine-tuning a catalytic cross-coupling reaction for maximum yield. |
Computational Design of New Reactions and Derivatives
In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. auctoresonline.orgmalariaworld.orgtandfonline.com
Predicting Reactivity: Density Functional Theory (DFT) and other computational models can be used to investigate the electronic structure of this compound. This allows for the prediction of the relative reactivity of the different positions on the ring and the side chain, aiding in the design of selective functionalization reactions.
Designing Novel Derivatives: Computational screening can be used to design new derivatives with specific therapeutic or material properties. auctoresonline.orgnih.govmdpi.com For example, molecular docking studies can predict the binding affinity of potential drug candidates incorporating the dichloropyridine scaffold to a biological target, prioritizing the synthesis of the most promising compounds. malariaworld.orgnih.gov
Elucidating Reaction Mechanisms: Computational chemistry can provide detailed insights into the mechanisms of complex catalytic reactions involving this compound. Understanding the reaction pathway can help in optimizing catalysts and reaction conditions for improved efficiency and selectivity.
| Computational Approach | Objective | Expected Outcome |
| Molecular Docking | Predict binding of derivatives to biological targets (e.g., enzymes). nih.gov | Identification of promising candidates for drug development. nih.gov |
| DFT Calculations | Elucidate reaction mechanisms and predict site selectivity. researchgate.net | Rational design of selective synthetic transformations. |
| Pharmacophore Modeling | Identify essential structural features for biological activity. nih.gov | Design of new molecules with enhanced potency and pharmacokinetic profiles. tandfonline.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with physical or biological properties. | Predictive models for designing advanced materials or potent drug analogues. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
